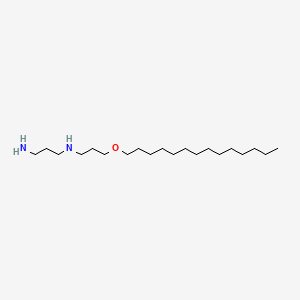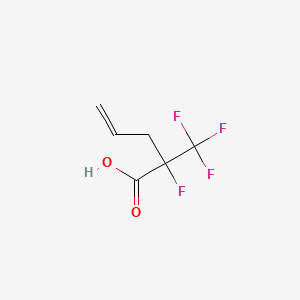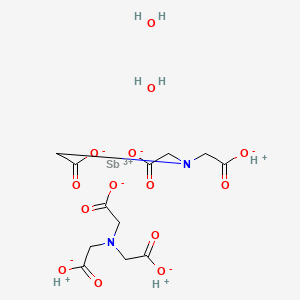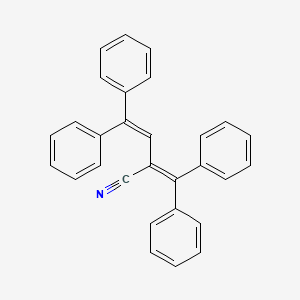![molecular formula C17H18O B14458237 Methanone, [4-(1-methylpropyl)phenyl]phenyl- CAS No. 73003-65-3](/img/structure/B14458237.png)
Methanone, [4-(1-methylpropyl)phenyl]phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [4-(1-methylpropyl)phenyl]phenyl- typically involves Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction can be represented as follows:
C6H5COCl+C6H4(CH(CH3)2)AlCl3C6H5COC6H4(CH(CH3)2)+HCl
Industrial Production Methods
On an industrial scale, the production of Methanone, [4-(1-methylpropyl)phenyl]phenyl- can be achieved through similar Friedel-Crafts acylation processes, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Methanone, [4-(1-methylpropyl)phenyl]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Methanone, [4-(1-methylpropyl)phenyl]phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a photoinitiator in photodynamic therapy.
Industry: Utilized in the production of polymers, coatings, and as a UV stabilizer in plastics.
作用機序
The mechanism of action of Methanone, [4-(1-methylpropyl)phenyl]phenyl- involves its interaction with various molecular targets. The compound can act as a photoinitiator, absorbing UV light and generating reactive species that can initiate polymerization reactions. In biological systems, it may interact with cellular components, leading to its observed biological effects.
類似化合物との比較
Methanone, [4-(1-methylpropyl)phenyl]phenyl- can be compared with other benzophenone derivatives:
Benzophenone: The parent compound, lacking the isopropyl substitution.
4-Hydroxybenzophenone: Contains a hydroxyl group, leading to different chemical and biological properties.
4-Methoxybenzophenone: Contains a methoxy group, affecting its reactivity and applications.
特性
CAS番号 |
73003-65-3 |
|---|---|
分子式 |
C17H18O |
分子量 |
238.32 g/mol |
IUPAC名 |
(4-butan-2-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H18O/c1-3-13(2)14-9-11-16(12-10-14)17(18)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3 |
InChIキー |
UOOYYNLYCWHQKS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


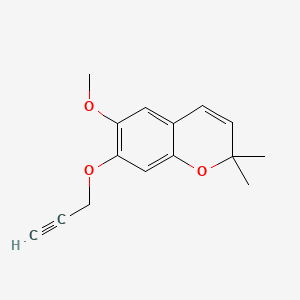
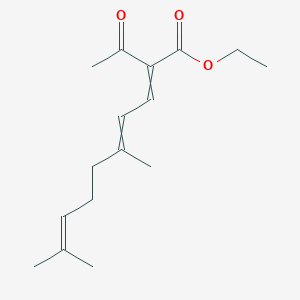
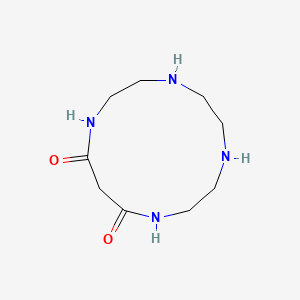

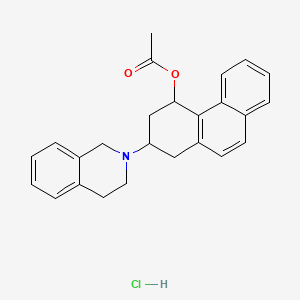
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)


![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)

